methyl 7-fluoro-4-(3-(trifluoromethyl)phenyl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 7-fluoro-1,1-dioxo-4-[3-(trifluoromethyl)phenyl]-1λ6,4-benzothiazine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F4NO4S/c1-26-16(23)15-9-22(12-4-2-3-10(7-12)17(19,20)21)13-6-5-11(18)8-14(13)27(15,24)25/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKXDBTLNBHQFLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C2=C(S1(=O)=O)C=C(C=C2)F)C3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F4NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 7-fluoro-4-(3-(trifluoromethyl)phenyl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide is a synthetic compound belonging to the class of benzothiazine derivatives. These compounds have garnered attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, highlighting its potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzothiazine core substituted with fluorine and trifluoromethyl groups. The presence of these substituents is believed to enhance its biological activity through improved interaction with biological targets.
Antimicrobial Activity
Benzothiazine derivatives have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria. In vitro studies demonstrated an IC50 value in the nanomolar range against resistant bacterial strains, suggesting its potential use as an antibacterial agent .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. It was found to induce apoptosis in cancer cell lines through the activation of intrinsic pathways. Notably, it exhibited cytotoxic effects against breast and lung cancer cells, with IC50 values significantly lower than those of standard chemotherapeutics . The mechanism involves the modulation of key signaling pathways associated with cell proliferation and survival.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has shown promising anti-inflammatory effects. It was observed to inhibit pro-inflammatory cytokines in cellular models, which could be beneficial in treating inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
In a controlled study involving various bacterial strains, this compound demonstrated potent activity against Methicillin-resistant Staphylococcus aureus (MRSA). The study reported an MIC (Minimum Inhibitory Concentration) of 0.5 µg/mL, highlighting its potential as a therapeutic agent against drug-resistant infections .
Case Study 2: Anticancer Activity
A recent investigation into the effects of this compound on human lung cancer cells revealed that it significantly reduced cell viability in a dose-dependent manner. Flow cytometry analysis indicated that treatment with the compound led to increased apoptosis rates compared to control groups. The study concluded that this compound could serve as a lead compound for developing new anticancer therapies .
Research Findings Summary
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds similar to methyl 7-fluoro-4-(3-(trifluoromethyl)phenyl)-4H-benzo[b][1,4]thiazine-2-carboxylate exhibit significant antimicrobial properties. For instance, derivatives of thiazole and triazine have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar activity .
Anticancer Potential
Thiazine derivatives are recognized for their anticancer properties. Research has demonstrated that compounds with similar structural features can inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves the modulation of cell signaling pathways related to proliferation and survival .
Anti-inflammatory Properties
There is emerging evidence that compounds containing thiazine rings can exhibit anti-inflammatory effects. These compounds may inhibit pro-inflammatory cytokines and enzymes, making them candidates for treating inflammatory diseases .
Drug Development
The unique structural characteristics of methyl 7-fluoro-4-(3-(trifluoromethyl)phenyl)-4H-benzo[b][1,4]thiazine-2-carboxylate suggest its potential as a lead compound in drug development. Its ability to interact with various biological targets can be exploited to design new therapeutics for diseases like cancer and bacterial infections.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including the coupling of thiazine derivatives with other functional groups. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Fluorinated Materials
The presence of fluorine atoms in the structure enhances the chemical stability and lipophilicity of the compound, making it suitable for applications in materials science. Fluorinated compounds are often used in coatings, pharmaceuticals, and agrochemicals due to their unique properties.
Case Studies
Chemical Reactions Analysis
Ester Hydrolysis and Carboxylic Acid Derivatives
The methyl ester group at position 2 undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative, a critical step for further functionalization in drug development.
This reaction is pivotal for generating intermediates used in amide bond formation or salt preparations .
Nucleophilic Aromatic Substitution (NAS) at Fluorine
The electron-withdrawing sulfone and trifluoromethyl groups activate the benzene ring for nucleophilic substitution, particularly at the fluoro-substituted position (C7).
The NAS reactivity is enhanced by the electron-deficient aromatic system, with fluorine acting as a leaving group .
Cyclization and Ring-Opening Reactions
The benzothiazine core participates in cyclization reactions to form fused heterocycles or undergoes ring-opening under specific conditions.
Cyclization with Thioureas
| Substrate | Conditions | Product | Application | Source |
|---|---|---|---|---|
| Benzothiazine + Thiourea | Microwave, KOH, EtOH | Thiazolo[5,4-b]benzothiazine derivative | Antimicrobial agents |
Ring-Opening via Base Treatment
| Reagent | Conditions | Product | Outcome | Source |
|---|---|---|---|---|
| NaOH (aq.) | Reflux, 4h | 2-mercapto-N-(3-(trifluoromethyl)phenyl)benzamide sulfone | Disulfide formation |
Electrophilic Substitution on the Aromatic Rings
The trifluoromethylphenyl group directs electrophilic substitution to the meta position, while the benzothiazine ring’s electron-deficient nature limits reactivity.
| Reaction | Electrophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 0°C, 2h | 3-nitro-trifluoromethylphenyl derivative | 45% | |
| Sulfonation | SO₃, H₂SO₄ | 50°C, 6h | Sulfonic acid derivative | 32% |
Oxidation and Reduction Pathways
While the sulfone group is typically oxidation-resistant, the benzothiazine core may undergo redox reactions under controlled conditions.
| Reaction | Reagent | Conditions | Product | Outcome | Source |
|---|---|---|---|---|---|
| Reduction | LiAlH₄ | THF, 0°C to RT, 3h | Alcohol derivative | Partial ring opening | |
| Side-chain oxidation | KMnO₄, H₂O | 60°C, 2h | Ketone formation | Low yield (≤20%) |
Q & A
Q. What are the key considerations for synthesizing this compound with high purity?
Q. How to characterize this compound using spectroscopic methods?
Methodological Answer:
- ¹H/¹³C NMR: Assign peaks by comparing to structurally related benzo-thiazine derivatives (e.g., ’s sulfonylurea analogs). The trifluoromethyl group (δ ~120 ppm in ¹⁹F NMR) and 1,1-dioxide moiety (IR: 1300–1350 cm⁻¹ S=O stretch) are diagnostic.
- HRMS: Use ESI+ mode; theoretical [M+H]+ for C₁₈H₁₂F₄NO₄S: 422.0432.
- XRD (if crystalline): Resolve potential stereochemical ambiguity at the 4-position of the thiazine ring.
Advanced Research Questions
Q. How to resolve contradictions in spectroscopic data during structure elucidation?
Methodological Answer:
- Scenario: Discrepancy between calculated and observed ¹³C NMR shifts for the carboxylate group.
- Approach:
Validate computational models (e.g., DFT at B3LYP/6-31G* level) using software like Gaussian.
Check for dynamic effects (e.g., rotameric equilibria in solution affecting chemical shifts).
Cross-validate with 2D NMR (HSQC, HMBC) to confirm connectivity.
- Example Workflow:
| Technique | Observed Shift (ppm) | Calculated Shift (ppm) | Discrepancy Resolution |
|---|---|---|---|
| ¹³C NMR (C=O) | 168.5 | 170.2 | Solvent polarity adjustment in DFT |
Q. What in silico strategies predict the compound’s biological activity or reactivity?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with targets like cytochrome P450 (common in pesticide metabolism, ). Prioritize binding poses with the trifluoromethylphenyl group in hydrophobic pockets.
- QSAR Modeling: Train a model using descriptors like LogP, molar refractivity, and H-bond acceptors. Validate against analogs (e.g., methyl benzoate derivatives in ) .
- Reactivity Prediction: Simulate nucleophilic aromatic substitution at the 7-fluoro position using DFT (e.g., Fukui indices).
Example SAR Table (Hypothetical):
| Derivative | LogP | IC₅₀ (μM) | Notes |
|---|---|---|---|
| Parent Compound | 3.2 | 12.3 | Baseline activity |
| -NO₂ substitution | 2.8 | 8.7 | Enhanced electrophilicity |
Safety and Handling
Q. What precautions are critical when handling this compound?
Methodological Answer:
- PPE: Use nitrile gloves, safety goggles, and fume hoods (per P201/P210 in ) .
- Storage: Store at –20°C under nitrogen (prevents ester hydrolysis). Avoid proximity to ignition sources (flammable solvents in synthesis).
- Waste Disposal: Quench with aqueous base (e.g., NaOH) to hydrolyze ester groups before disposal.
Data Contradiction Analysis
Q. How to address inconsistent bioactivity results across assays?
Methodological Answer:
- Case Study: Discrepancy between enzyme inhibition (low µM) and cell-based assays (no activity).
- Troubleshooting:
Verify compound stability in cell media (e.g., LC-MS to detect degradation).
Test permeability (Caco-2 assay) or use prodrug strategies (e.g., ester hydrolysis to free acid).
Check for off-target effects via kinome screening.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
